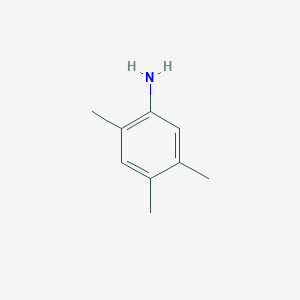

2,4,5-Trimethylaniline

描述

属性

IUPAC Name |

2,4,5-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIPMKQAAJKBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21436-97-5 (hydrochloride) | |

| Record name | 2,4,5-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021398 | |

| Record name | 2,4,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trimethylaniline appears as white crystals or beige powder. (NTP, 1992), White or beige solid; [CAMEO] | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

453 to 455 °F at 760 mmHg (NTP, 1992), 234.5 °C | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), Sol in alcohol and ether; insol in water | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.957 (NTP, 1992) - Less dense than water; will float, 0.957 | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 155.1 °F ; 10 mmHg at 228.2 °F (NTP, 1992), 0.009 [mmHg] | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2984 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, NEEDLES OBTAINED FROM WATER AS SOLVENT | |

CAS No. |

137-17-7 | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudocumidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudocumidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00KUO98F97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 °F (NTP, 1992), 68 °C | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21182 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trimethylaniline (CAS Number 137-17-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-trimethylaniline (CAS No. 137-17-7), a substituted aromatic amine. It details the compound's core physicochemical properties, synthesis, and reactivity. This document also explores its primary applications as a chemical intermediate, particularly in the synthesis of azo dyes. Furthermore, it outlines experimental protocols for its analysis and discusses its toxicological profile, with a focus on its carcinogenicity. This guide is intended to be a critical resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a white to light tan crystalline solid.[1] Its key physicochemical properties are summarized in the tables below, providing a comprehensive dataset for laboratory and research applications.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 137-17-7[2] |

| Molecular Formula | C₉H₁₃N[2] |

| Molecular Weight | 135.21 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | Pseudocumidine, 1-Amino-2,4,5-trimethylbenzene[2] |

| InChI Key | BMIPMKQAAJKBKP-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC(=C(C=C1C)N)C[2] |

Table 2: Physicochemical Data

| Property | Value |

| Physical State | White crystals or beige powder[2] |

| Melting Point | 68 °C (154 °F)[2] |

| Boiling Point | 234-235 °C (453-455 °F) at 760 mmHg[2] |

| Density | 0.957 g/cm³[3] |

| Vapor Pressure | 0.009 mmHg at 25 °C |

| pKa | 5.09[2] |

| LogP (Octanol/Water Partition Coefficient) | 2.27[2] |

Table 3: Solubility Data

| Solvent | Solubility |

| Water | 1.5 g/L (at 28.7 °C) |

| Ethanol | Soluble |

| Ether | Soluble |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the nitration of pseudocumene (1,2,4-trimethylbenzene) followed by the reduction of the resulting nitro group.

Caption: General synthesis pathway for this compound.

As a primary aromatic amine, this compound undergoes reactions typical of this class of compounds. The amino group activates the aromatic ring, making it susceptible to electrophilic substitution. It also serves as the site for diazotization reactions.

Caption: Key reactions of this compound.

This compound neutralizes acids in exothermic reactions to form salts and water.[4] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4]

Experimental Protocols

Synthesis of Azo Dyes

This compound is a precursor in the synthesis of azo dyes. A general experimental protocol for this process is as follows:

-

Diazotization: Dissolve this compound in a cold (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid. Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water while maintaining the low temperature. The progress of the reaction can be monitored using starch-iodide paper to test for excess nitrous acid.

-

Coupling: Prepare a solution of the coupling agent (e.g., β-naphthol) in an appropriate solvent. Slowly add the cold diazonium salt solution to the coupling agent solution. The pH of the coupling medium should be controlled, as it influences the reaction.

-

Isolation: The resulting azo dye will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water. The product can then be purified by recrystallization.

Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

The detection and quantification of this compound in various matrices can be achieved using GC-MS, following methods such as EPA Method 8270 for semivolatile organic compounds.[2]

-

Sample Preparation: The sample is extracted with a suitable solvent (e.g., methylene (B1212753) chloride). The extract is then dried and concentrated to a specific volume.

-

GC Separation: An aliquot of the extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1MS). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum for identification.

-

Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic ion to that of a known standard.

Toxicology and Biological Effects

Carcinogenicity

Bioassays conducted by the National Cancer Institute (NCI) have shown that this compound is carcinogenic in animal models.[3][5]

Table 4: Summary of Carcinogenicity Findings

| Species | Sex | Route | Findings |

| F344 Rats | Male & Female | In feed | Increased incidence of hepatocellular carcinomas or neoplastic nodules.[3] |

| F344 Rats | Female | In feed | Increased incidence of alveolar/bronchiolar carcinomas.[3] |

| B6C3F1 Mice | Female | In feed | Increased incidence of hepatocellular carcinomas.[3] |

These studies concluded that under the bioassay conditions, this compound was carcinogenic for F344 rats of both sexes and for female B6C3F1 mice.[3]

Caption: Workflow for a typical carcinogenicity bioassay.

Genetic Toxicity

This compound has demonstrated mutagenic effects in various assays, including the Salmonella typhimurium reverse mutation assay (with metabolic activation), in cultured rat fibroblasts, and in vivo in Drosophila melanogaster.[5]

Putative Metabolic Pathway

The metabolism of anilines generally involves enzymatic transformations in the liver. A plausible metabolic pathway for this compound, based on the metabolism of other aromatic amines, would involve N-oxidation and ring hydroxylation, followed by conjugation for excretion. The formation of N-hydroxylated metabolites is considered a key step in the activation of many carcinogenic aromatic amines.

References

- 1. This compound (137-17-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 2. This compound | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylaniline, also known as pseudocumidine, is an aromatic amine with the chemical formula C₉H₁₃N.[1][2] It presents as a white to light tan crystalline solid or beige powder.[3][4] This compound serves as a crucial intermediate in the synthesis of various dyes and organic molecules.[4][5] A thorough understanding of its physicochemical properties is paramount for its safe handling, application in research and development, and for toxicological assessment. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1][3] |

| Appearance | White crystals or beige powder | [3][4] |

| Melting Point | 68 °C (154 °F) | [1][3] |

| Boiling Point | 234.5 - 235 °C (453 - 455 °F) at 760 mmHg | [1][3][6] |

| Density | 0.957 g/cm³ |

Solubility and Partitioning Characteristics

| Property | Value | Reference |

| Water Solubility | < 0.1 mg/mL at 23 °C (Insoluble) | [1] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.27 | [3] |

| pKa | 5.09 | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of any chemical compound. Below are detailed, generalized methodologies for key experiments applicable to this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Suspend the assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube to ensure even heat distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, ether, acetone)

Procedure:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) and vortex for 1-2 minutes.

-

Visually observe if the solid dissolves completely. If not, incrementally add more solvent and vortex until the solid dissolves or a large volume of solvent has been added.

-

Categorize the solubility as soluble, sparingly soluble, or insoluble.

-

-

Quantitative Assessment:

-

Prepare a saturated solution of this compound in the solvent of interest at a specific temperature.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid.

-

Calculate the solubility in terms of g/L or mg/mL.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound. This process is crucial in research and drug development to ensure a thorough understanding of the substance's properties.

Caption: A logical workflow for the physicochemical characterization of an organic compound.

Toxicological Profile and Metabolic Activation

While not a signaling pathway in the traditional sense, understanding the metabolic activation of this compound is critical for researchers, particularly in drug development, due to its toxicological implications. This compound is a suspected carcinogen.[7][8] Its toxicity is believed to be mediated through metabolic activation in the liver. The following diagram illustrates a simplified conceptual pathway of its metabolic activation leading to potential carcinogenicity.

Caption: Conceptual metabolic activation pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound, equipping researchers, scientists, and drug development professionals with the necessary data and methodologies for its effective and safe utilization. The provided tables offer a quick reference to its quantitative properties, while the experimental protocols serve as a practical guide for laboratory work. The logical workflow and metabolic activation diagrams offer a broader context for the characterization and toxicological considerations of this important chemical intermediate.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pennwest.edu [pennwest.edu]

- 4. This compound | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. scribd.com [scribd.com]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]

An In-Depth Technical Guide to 2,4,5-Trimethylaniline: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-trimethylaniline, a significant chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis, and spectral characteristics. Furthermore, it delves into its metabolic activation and toxicological profile, aspects of critical importance for professionals in the fields of chemical research and drug development.

Molecular Structure and Chemical Formula

This compound, also known as pseudocumidine, is an aromatic amine. Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and three methyl groups (-CH₃) at positions 2, 4, and 5.

Molecular Formula: C₉H₁₃N

Chemical Structure:

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 137-17-7[1]

-

SMILES: CC1=CC(=C(C=C1C)N)C[1]

-

InChI: InChI=1S/C9H13N/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,10H2,1-3H3[1]

Physicochemical Properties

This compound is a solid at room temperature, appearing as white crystals or a beige powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 135.21 g/mol | [1] |

| Melting Point | 68 °C (154 °F) | [1] |

| Boiling Point | 234-235 °C (453-455 °F) at 760 mmHg | [1] |

| Density | 0.957 g/cm³ | |

| Water Solubility | < 0.1 mg/mL at 23 °C (Insoluble) | [1] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | |

| logP (Octanol-Water Partition Coefficient) | 2.27 | [1] |

| pKa | 5.09 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 1,2,4-trimethylbenzene (B165218) (pseudocumene).

Step 1: Nitration of 1,2,4-Trimethylbenzene to 1-nitro-2,4,5-trimethylbenzene

Representative Protocol (Adapted):

-

A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.

-

1,2,4-Trimethylbenzene is added dropwise to the stirred nitrating mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature.

-

The mixture is then poured onto crushed ice, and the resulting solid nitroaromatic product is collected by filtration, washed with water, and dried.

Step 2: Reduction of 1-nitro-2,4,5-trimethylbenzene to this compound

The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation or reduction with metals in acidic media are common approaches.

Representative Protocol for Reduction (using Zinc dust and Acetic Acid): [2]

-

To a stirred solution of 1-nitro-2,4,5-trimethylbenzene in a suitable solvent (e.g., dichloromethane), activated Zinc dust is added, and the mixture is cooled to 0 °C.[2]

-

Acetic acid is added dropwise while maintaining the low temperature.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is filtered through celite, and the filtrate is neutralized with a sodium bicarbonate solution.[2]

-

The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound, which can be further purified by column chromatography or distillation.[2]

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will appear as singlets due to their isolated positions. The three methyl groups will also likely appear as distinct singlets. The protons of the amino group will appear as a broad singlet.

-

¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, as they are all in unique chemical environments. The aromatic carbons will appear in the downfield region (typically 110-150 ppm), while the methyl carbons will be in the upfield region (around 15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H stretch (two bands for primary amine) | Amino (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Methyl (-CH₃) |

| 1650-1580 | C=C stretch | Aromatic ring |

| 1650-1550 | N-H bend | Amino (-NH₂) |

| 1500-1400 | C-H bend | Methyl (-CH₃) |

| 1300-1000 | C-N stretch | Aryl amine |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 135.[1] The base peak is observed at m/z 120.[1]

Proposed Fragmentation Pathway: The formation of the base peak at m/z 120 can be attributed to the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation pathway for alkylbenzenes. This results in the formation of a stable benzylic-type cation.

Caption: Mass spectrometry fragmentation of this compound.

Biological Activity and Toxicology

This compound is not used as a therapeutic agent but is of significant interest to drug development professionals due to its toxicological profile, which provides insights into the metabolism and carcinogenicity of aromatic amines.

Carcinogenicity and Mutagenicity

Extensive studies have demonstrated that this compound is a carcinogen in animal models. It has been shown to induce liver and lung tumors in rats and mice.[3] Furthermore, this compound is mutagenic in the Salmonella typhimurium assay (Ames test) with metabolic activation, and in other in-vitro and in-vivo systems.[3] This genotoxicity is a key factor in its carcinogenic potential.

Metabolic Activation Pathway

The carcinogenicity of many aromatic amines, including this compound, is dependent on their metabolic activation to reactive electrophilic species that can bind to DNA and other macromolecules. A critical step in this activation is the N-hydroxylation of the amino group, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.

The resulting N-hydroxyarylamine can be further activated, for example, by sulfation or acetylation, to form a highly reactive nitrenium ion. This ion can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.

Caption: Metabolic activation of this compound to a carcinogen.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Therefore, it must be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized aromatic amine with established physicochemical properties and a clear synthetic route. Its primary significance for researchers in drug development and related fields lies in its toxicological profile. The compound serves as a model for understanding the metabolic activation of aromatic amines into carcinogenic substances, a process of fundamental importance in toxicology and drug metabolism studies. A thorough understanding of its properties, synthesis, and biological effects is essential for its safe handling and for the broader study of aromatic amine toxicity.

References

An In-depth Technical Guide on the Solubility of 2,4,5-Trimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,4,5-trimethylaniline in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, comprehensive experimental protocols for its determination, and a logical workflow for solubility testing.

Introduction to this compound

This compound, also known as pseudocumidine, is an aromatic amine with the chemical formula C₉H₁₃N. It presents as a white to light tan crystalline solid.[1] An understanding of its solubility in organic solvents is critical for its application as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2] Proper solvent selection, guided by solubility data, is essential for reaction optimization, purification processes, and formulation development.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data at 25°C, providing a clear comparison of its solubility profile.

| Organic Solvent | Solubility (g/L) at 25°C |

| Methanol | 593.8[3] |

| Ethanol | 574.2[3] |

| Isopropanol | 382.95[3] |

Qualitative assessments indicate that this compound is soluble in ether.[3][4] Conversely, it is generally considered to have low solubility in water.[4][5] One source quantifies its water solubility as less than 0.1 mg/mL at 22.8°C (73°F), while another reports it as 1.5 g/L at 28.7°C.[1][4][5]

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method.[6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance. The following is a detailed protocol for determining the solubility of this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Screw-cap vials with inert septa

-

Centrifuge (if required for phase separation)

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a series of vials. An excess is necessary to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.[7]

-

Accurately add a known volume of the pre-equilibrated organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[1] It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.[7]

-

To ensure complete separation of the solid and liquid phases, the samples can be centrifuged at the same temperature.[7]

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

-

Sample Preparation and Analysis:

-

Immediately filter the withdrawn sample through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step removes any remaining undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound in the saturated solution.[1]

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.

Isothermal Shake-Flask Solubility Determination Workflow

Conclusion

This technical guide has presented the available quantitative solubility data for this compound in key organic solvents and provided a detailed, generalized protocol for its experimental determination. The isothermal shake-flask method remains the most reliable approach for obtaining accurate equilibrium solubility data, which is fundamental for the effective use of this compound in scientific and industrial applications. The provided workflow and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Historical Synthesis of 2,4,5-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 2,4,5-trimethylaniline, a significant intermediate in the chemical and pharmaceutical industries. Also known as pseudocumidine, this compound has been a building block in the synthesis of various dyes and other organic molecules. This document provides a detailed overview of the core synthetic strategies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Strategy: Nitration of Pseudocumene and Subsequent Reduction

The most probable and historically significant method for the synthesis of this compound involves a two-step process starting from pseudocumene (1,2,4-trimethylbenzene). This method leverages the directing effects of the methyl groups on the aromatic ring to achieve the desired substitution pattern. The overall process can be summarized as follows:

-

Nitration of Pseudocumene: The initial step involves the electrophilic aromatic substitution of pseudocumene with a nitrating agent to introduce a nitro group at the 5-position, yielding 5-nitro-pseudocumene.

-

Reduction of 5-Nitro-pseudocumene: The nitro group of the intermediate is then reduced to an amino group, resulting in the formation of this compound.

This foundational pathway is outlined in the diagram below:

Caption: Overall synthesis pathway for this compound from pseudocumene.

Detailed Experimental Protocols

While specific historical records detailing a singular, universally adopted protocol are scarce, the following methodologies are reconstructed based on established chemical principles and analogous syntheses from the early to mid-20th century.

Part 1: Nitration of Pseudocumene to 5-Nitro-pseudocumene

The nitration of pseudocumene requires careful control of reaction conditions to favor the formation of the desired 5-nitro isomer. The methyl groups at positions 1, 2, and 4 collectively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the sterically accessible and electronically enriched positions.

Experimental Workflow:

Caption: Experimental workflow for the nitration of pseudocumene.

Methodology:

A nitrating mixture is prepared by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath to maintain a temperature below 10°C. Pseudocumene is then added dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction mixture is stirred for a specified time at a controlled temperature, typically ranging from 0°C to room temperature, to allow for the completion of the nitration.

Upon completion, the reaction mixture is poured onto crushed ice, and the crude 5-nitro-pseudocumene separates as an oily layer or a solid. The product is then isolated, washed with water and a dilute sodium bicarbonate solution to remove residual acids, and then dried over a suitable drying agent like anhydrous magnesium sulfate. The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.

| Parameter | Value/Condition |

| Reactants | Pseudocumene, Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Nitrating Agent | Mixed Acid (HNO₃ + H₂SO₄) |

| Reaction Temperature | 0 - 10°C (during addition), 0°C to Room Temperature (during reaction) |

| Reaction Time | 1 - 3 hours |

| Work-up | Quenching with ice, separation, washing with water and NaHCO₃, drying |

| Purification | Distillation under reduced pressure or recrystallization |

| Reported Yield | 70-85% |

Part 2: Reduction of 5-Nitro-pseudocumene to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Historically, several reducing agents have been employed for this purpose, with metal-acid combinations being common.

Experimental Workflow:

Caption: Experimental workflow for the reduction of 5-nitro-pseudocumene.

Methodology:

A common historical method for the reduction of nitroarenes is the use of a metal, such as tin or iron, in the presence of a strong acid, typically hydrochloric acid. In a round-bottom flask fitted with a reflux condenser, 5-nitro-pseudocumene is mixed with granulated tin and concentrated hydrochloric acid. The mixture is heated to reflux with vigorous stirring. The reaction is exothermic and may require initial cooling.

After the reaction is complete (indicated by the disappearance of the yellow color of the nitro compound), the mixture is cooled and made alkaline by the addition of a concentrated sodium hydroxide (B78521) solution. This step is crucial to liberate the free amine from its salt. The this compound is then extracted with an organic solvent such as diethyl ether or dichloromethane. The organic extracts are combined, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the resulting crude this compound can be purified by distillation under reduced pressure.

| Parameter | Value/Condition |

| Reactant | 5-Nitro-pseudocumene |

| Reducing Agent | Tin (Sn) and Hydrochloric Acid (HCl) or Iron (Fe) and HCl |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

| Work-up | Basification with NaOH, extraction with an organic solvent, washing, drying |

| Purification | Distillation under reduced pressure |

| Reported Yield | 80-95% |

Conclusion

The synthesis of this compound through the nitration of pseudocumene and subsequent reduction of the resulting nitro-intermediate represents a classic and historically significant route in organic synthesis. While modern methods may offer improvements in terms of efficiency, safety, and environmental impact, understanding these foundational techniques provides valuable insight into the principles of aromatic chemistry and the historical development of chemical manufacturing processes. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field.

Pseudocumidine: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudocumidine, systematically known as 2,4,5-trimethylaniline, is an aromatic amine that has historically been of interest as an intermediate in the synthesis of dyes and other organic compounds.[1] Its discovery and initial characterization laid the groundwork for understanding the chemical properties and biological activities of polysubstituted anilines. This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and initial toxicological characterization of pseudocumidine, presenting data in a structured format for scientific professionals.

Physicochemical Properties

Pseudocumidine is a white to light tan crystalline solid at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem |

| Molar Mass | 135.21 g/mol | PubChem |

| Melting Point | 68 °C | PubChem |

| Boiling Point | 234 °C | PubChem |

| Density | 0.97 g/cm³ | PubChem |

| Water Solubility | 0.5 g/L at 20 °C | PubChem |

| pKa | 4.96 | PubChem |

| LogP | 2.4 | PubChem |

| CAS Number | 137-17-7 | PubChem |

Synthesis of Pseudocumidine

The most common and historically significant method for the synthesis of pseudocumidine involves a two-step process starting from pseudocumene (1,2,4-trimethylbenzene). The general workflow is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Pseudocumene

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Addition of Pseudocumene: Pseudocumene is added dropwise to the stirred acid mixture while maintaining a low temperature (typically below 10°C) using an ice bath to control the exothermic reaction and prevent over-nitration.

-

Reaction Monitoring: The reaction is monitored for completion, typically by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured onto crushed ice, and the precipitated crude 5-nitro-1,2,4-trimethylbenzene is collected by filtration.

-

Purification: The crude product is washed with cold water until the washings are neutral and then recrystallized from ethanol (B145695) to yield pure 5-nitro-1,2,4-trimethylbenzene.

Step 2: Reduction of 5-nitro-1,2,4-trimethylbenzene

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with the purified 5-nitro-1,2,4-trimethylbenzene and a reducing agent, such as tin metal in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon.

-

Reduction: The mixture is heated under reflux until the reaction is complete (monitored by TLC).

-

Work-up: If using a metal/acid reducing system, the reaction mixture is made alkaline with a concentrated sodium hydroxide (B78521) solution to precipitate the tin salts and liberate the free amine.

-

Extraction: The resulting mixture is steam distilled or extracted with an organic solvent such as diethyl ether.

-

Purification: The organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude pseudocumidine can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2,4,5-Trimethylaniline

For Immediate Release

This document provides a comprehensive technical guide on the safety and handling of 2,4,5-trimethylaniline, a compound of significant interest in research and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its hazards, exposure controls, and emergency procedures.

Executive Summary

This compound (CAS No. 137-17-7) is a toxic and carcinogenic substance that requires stringent safety protocols.[1][2][3][4][5] It presents acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][5] This guide outlines the necessary precautions for handling, storage, and disposal, along with emergency response procedures to mitigate risks associated with its use. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][5]

-

Carcinogenicity: May cause cancer.[1][2][3][4][5] It is listed as a chemical known to the state of California to cause cancer.[6]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[5][6]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2][5]

The material is a fine, gray-white powder or appears as white crystals or a beige powder.[3][4]

Quantitative Toxicity and Physical Data

The following tables summarize the key quantitative data for this compound.

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | 100 mg/kg (ATE) | [2] | |

| Dermal LD50 | 300 mg/kg (ATE) | [2] | |

| Inhalation LC50 (4 hours) | 0.5 mg/l (ATE) | [2] |

| Physical and Chemical Properties | Value | Reference |

| CAS Number | 137-17-7 | [1] |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [7] |

| Melting Point | 68 °C (154.4 °F) | [8] |

| Boiling Point | 234.5 °C (454.1 °F) | [8] |

| Flash Point | 96 °C (204.8 °F) | [9] |

| Solubility in Water | Insoluble | [10] |

| Log Kow | 2.27 | [1] |

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical properties of this compound are not typically provided in safety data sheets. The presented data are derived from standardized tests conducted by regulatory bodies and chemical manufacturers. For researchers intending to conduct further toxicological studies, established OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals should be consulted.

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust or fumes.[1]

-

Use only in a well-ventilated area or under a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][6][9]

-

Take measures to prevent the buildup of electrostatic charge.[7]

-

Wash hands and any exposed skin thoroughly after handling.[1][9]

Storage:

-

Keep containers tightly closed and sealed when not in use.[1][6][7]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.

| Protection Type | Specification |

| Eye/Face | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[6][9] Safety equipment suppliers can provide recommendations on the most protective glove material.[12] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][9] For weighing and diluting, a NIOSH-approved half-face respirator with a combination filter cartridge is recommended.[10] |

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all routes of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[6][7] Seek immediate medical attention.[6][10] |

| Skin Contact | Immediately take off all contaminated clothing.[1] Wash the skin with plenty of soap and water.[7] Seek medical attention if irritation occurs.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting.[1][7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Immediately call a poison center or doctor.[1][2] |

Fire Fighting Measures

While this compound is not considered a significant fire risk, its containers may burn.[1]

-

Suitable Extinguishing Media: Use dry powder, dry sand, water spray, carbon dioxide, or chemical foam.[6][7] Do NOT use a water jet.[7]

-

Hazards from Combustion: May emit poisonous fumes, including carbon oxides and nitrogen oxides (NOx).[1][7]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures

Minor Spills:

-

Remove all sources of ignition.[1]

-

Clean up spills immediately.[1]

-

Use personal protective equipment.[1]

-

Dampen the solid spill material with 60-70% ethanol (B145695) and transfer to a suitable container.[10]

-

Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[10]

-

Seal contaminated materials in a vapor-tight plastic bag for disposal.[10]

Major Spills:

-

Clear the area of personnel and move upwind.[1]

-

Alert the fire brigade and inform them of the location and nature of the hazard.[1]

-

Wear breathing apparatus and protective gloves.[1]

-

Prevent spillage from entering drains or watercourses.[1]

-

Contain the spill with sand, earth, or vermiculite.[1]

-

Collect recoverable product into labeled containers for recycling.[1]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[1][8] This material should be disposed of as hazardous waste. Do not allow it to enter sewers or waterways.[1][2]

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Workflow for responding to a this compound spill.

Caption: First aid procedures for different routes of exposure.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. This compound | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. nj.gov [nj.gov]

In-Depth Toxicological Profile of 2,4,5-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for 2,4,5-Trimethylaniline (TMA), a substituted aniline (B41778) that has been the subject of scrutiny due to its carcinogenic potential. This document summarizes key findings on its carcinogenicity, genotoxicity, and acute toxicity, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological processes.

Executive Summary

This compound is a confirmed animal carcinogen, inducing tumors in both rats and mice. Its toxicological profile is further characterized by its genotoxic activity, demonstrating mutagenicity in bacterial and eukaryotic test systems. The primary mechanism of its toxicity is believed to involve metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and initiating carcinogenesis. While specific signaling pathways directly modulated by this compound have not been extensively elucidated, its mode of action as a carcinogenic aromatic amine suggests the involvement of pathways related to oxidative stress, DNA damage response, cell cycle regulation, and apoptosis.

Carcinogenicity

Long-term carcinogenicity bioassays have provided clear evidence of the carcinogenic potential of this compound in laboratory animals. The most definitive studies were conducted by the National Cancer Institute (NCI)[1].

Quantitative Carcinogenicity Data

The following tables summarize the incidence of tumors in F344 rats and B6C3F1 mice fed diets containing this compound for 101 weeks.

Table 1: Incidence of Hepatocellular Carcinomas and Neoplastic Nodules in F344 Rats

| Sex | Dose (ppm) | Incidence |

| Male | 0 (Control) | 1/19 |

| 200 | 6/50 | |

| 800 | 20/50 | |

| Female | 0 (Control) | 0/20 |

| 200 | 12/49 | |

| 800 | 27/50 |

Table 2: Incidence of Alveolar/Bronchiolar Carcinomas in Female F344 Rats

| Dose (ppm) | Incidence |

| 0 (Control) | 0/20 |

| 200 | 2/50 |

| 800 | 7/50 |

Table 3: Incidence of Hepatocellular Carcinomas in B6C3F1 Mice

| Sex | Dose (ppm) | Incidence |

| Male | 0 (Control) | 4/20 |

| 50 | 11/50 | |

| 100 | 22/48 | |

| Female | 0 (Control) | 0/20 |

| 50 | 18/49 | |

| 100 | 40/50 |

Experimental Protocol: NCI Carcinogenicity Bioassay[1]

A bioassay of this compound for possible carcinogenicity was conducted by administering the test chemical in feed to F344 rats and B6C3F1 mice[1].

-

Test Animals: Groups of 50 male and 50 female Fischer 344 rats and 50 male and 50 female B6C3F1 mice were used. Matched control groups consisted of 20 untreated animals of each sex and species[1].

-

Administration: this compound was administered in the diet at two different concentrations for 101 weeks[1].

-

Diet Preparation: A known weight of the chemical was first mixed with an equal weight of autoclaved lab meal. This mixture was then further blended with the remaining quantity of feed to achieve the desired concentrations[1].

-

Observation: All animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and monthly thereafter. Food consumption was measured monthly.

-

Pathology: At the end of the 101-week study, all surviving animals were euthanized. A complete necropsy was performed on all animals, including those that died during the study. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and examined microscopically.

Genotoxicity

This compound has demonstrated mutagenic activity in a variety of in vitro and in vivo test systems, indicating its potential to damage genetic material[2].

Quantitative Genotoxicity Data

Table 4: Summary of Genotoxicity Findings for this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | With S9 | Positive | [2][3] |

| Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | In vivo | Positive | [2][3] |

| Gene Mutation Assay | Cultured Rat Fibroblasts | Not applicable | Positive | [3] |

Experimental Protocols

The mutagenicity of this compound was evaluated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This assay assesses the ability of a chemical to induce mutations that restore the functional capability of the bacteria to synthesize an essential amino acid.

-

Tester Strains: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537) were used, which are designed to detect different types of mutations (frameshift and base-pair substitutions)[3].

-

Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with Aroclor 1254) to mimic the metabolic processes in mammals[2][3].

-

Procedure (Plate Incorporation Method):

-

Varying concentrations of this compound, the bacterial tester strain, and the S9 mix (or a buffer for the non-activated assay) are added to molten top agar (B569324).

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to grow) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive mutagenic response.

-

The genotoxicity of this compound was also assessed in vivo using the Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster. This test detects the loss of heterozygosity of recessive marker genes in somatic cells, which can result from gene mutation, chromosome aberration, or mitotic recombination.

-

Principle: Larvae that are trans-heterozygous for two recessive wing-hair mutations (multiple wing hairs and flare) are exposed to the test substance. Genotoxic events in the imaginal disc cells of the larvae can lead to the formation of mosaic spots on the wings of the adult flies.

-

Procedure:

-

Third-instar larvae are fed a medium containing this compound.

-

The larvae develop into adult flies.

-

The wings of the resulting adult flies are mounted on slides and examined under a microscope for the presence of mutant spots.

-

The frequency and size of the spots are recorded and statistically analyzed to determine the genotoxic potential of the substance. A significant increase in the frequency of spots compared to the control group indicates a positive result[4][5].

-

The mutagenic potential of this compound was also demonstrated in cultured mammalian cells.

-

Test System: The assay was performed using cultured rat fibroblasts[3].

-

Endpoint: The assay typically measures forward mutations at a specific genetic locus, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) or thymidine (B127349) kinase (TK) gene.

-

Procedure:

-

Cultured cells are exposed to various concentrations of this compound.

-

After the exposure period, the cells are washed and cultured in a non-selective medium to allow for the expression of any induced mutations.

-

The cells are then plated in a selective medium that allows only the mutant cells to grow and form colonies.

-

The number of mutant colonies is counted, and the mutation frequency is calculated. A dose-related increase in the mutation frequency indicates a positive mutagenic effect.

-

Acute Toxicity

Acute toxicity studies provide information on the potential health effects of a single, short-term exposure to a substance.

Quantitative Acute Toxicity Data

Table 5: Acute Oral Toxicity of this compound in Rats

| Species | Route | LD50 | Reference |

| Rat (Male, Osborne-Mendel) | Oral | 1585 mg/kg | [1] |

Experimental Protocol: Acute Oral Toxicity Study

The acute oral toxicity of this compound was determined in male Osborne-Mendel rats[1].

-

Test Animals: Male Osborne-Mendel rats were used.

-

Administration: The test substance was administered as a single dose via oral gavage (stomach tube) in an aqueous solution[1].

-

Dose Levels: A range of dose levels were administered to different groups of animals to determine the dose that would be lethal to 50% of the animals (LD50).

-

Observation: The animals were observed for signs of toxicity and mortality for a period of 14 days.

-

Endpoint: The LD50 value was calculated based on the mortality data.

Mechanism of Toxicity and Signaling Pathways

The precise signaling pathways disrupted by this compound leading to its toxic and carcinogenic effects are not yet fully characterized. However, based on the well-established mechanisms of other carcinogenic aromatic amines, a plausible sequence of events can be proposed.

Metabolic Activation

The primary event in the toxicity of many aromatic amines is their metabolic activation to electrophilic intermediates. This process is generally initiated by N-oxidation, catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxyarylamines. These intermediates can then undergo further activation through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxyarylamines or N-sulfonyloxyarylamines.

References

Environmental Fate of 2,4,5-Trimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary